Home > Products > Screening Compounds P127995 > Wilms tumor protein (337-347)
Wilms tumor protein (337-347) -

Wilms tumor protein (337-347)

Catalog Number: EVT-243654
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Wilms tumor protein
Overview

Wilms tumor protein, specifically the segment from amino acids 337 to 347, is derived from the Wilms tumor suppressor gene (WT1), which plays a crucial role in kidney and gonadal development. The WT1 gene encodes a transcription factor involved in various cellular processes, including cell growth, differentiation, and apoptosis. Mutations or dysregulation of WT1 are implicated in Wilms tumor and other cancers, highlighting its significance in oncogenesis and developmental biology.

Source

The Wilms tumor protein is primarily sourced from human tissues, particularly those related to kidney development and various tumors. Research indicates that WT1 is expressed in podocytes and plays a pivotal role in the regulation of gene expression within these cells . The protein's expression patterns have been extensively studied through immunohistochemical methods and genomic analyses .

Classification

Wilms tumor protein falls under the classification of transcription factors. It is categorized as a developmental regulator essential for the formation of the urogenital system. Additionally, it exhibits dual roles as both a tumor suppressor and an oncogene depending on the context of its expression and mutations present .

Synthesis Analysis

Methods

The synthesis of Wilms tumor protein involves recombinant DNA technology, where the WT1 gene is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or mammalian cells) to produce the protein.

Technical Details

  1. Cloning: The WT1 gene is amplified using polymerase chain reaction (PCR) techniques.
  2. Expression Vector: The amplified gene is ligated into a plasmid containing a promoter suitable for high-level expression.
  3. Transformation: The plasmid is introduced into competent cells (e.g., Escherichia coli) for propagation.
  4. Protein Expression: Induction agents (like IPTG) are used to stimulate protein production.
  5. Purification: The protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for ease of purification.
Molecular Structure Analysis

Structure

The Wilms tumor protein consists of several functional domains, including zinc finger motifs that facilitate DNA binding. The specific segment from amino acids 337 to 347 contributes to its structural integrity and function as a transcription factor.

Data

Structural data can be obtained from databases like UniProt, which provide insights into the sequence and functional domains of the protein . The three-dimensional structure can be modeled using computational tools based on homologous proteins with known structures.

Chemical Reactions Analysis

Reactions

Wilms tumor protein participates in various biochemical reactions as a transcription factor:

  • Binding to DNA: It interacts with specific DNA sequences in gene promoters to regulate transcription.
  • Complex Formation: WT1 can form complexes with other transcription factors and co-regulators, modulating gene expression.

Technical Details

The binding affinity and specificity can be analyzed using techniques such as electrophoretic mobility shift assays (EMSAs) and chromatin immunoprecipitation followed by sequencing (ChIP-seq).

Mechanism of Action

Process

Wilms tumor protein functions primarily through its role as a transcription factor:

  1. DNA Binding: It binds to specific DNA sequences in target genes.
  2. Transcription Regulation: Depending on the context, it can act as either an activator or repressor of transcription.
  3. Signal Integration: WT1 integrates signals from various pathways, influencing cellular responses such as apoptosis or differentiation.

Data

Studies have shown that WT1 regulates key genes involved in cell cycle control and apoptosis, contributing to its role in tumor suppression .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 52 kDa for the full-length protein.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

  • Solubility: Typically soluble in aqueous buffers used for biological assays.
  • Stability: Stability can be affected by temperature and pH; optimal conditions are usually specified during purification protocols.

Relevant analyses often involve circular dichroism spectroscopy to assess secondary structure content.

Applications

Scientific Uses

Wilms tumor protein has several applications in scientific research:

  • Cancer Research: Understanding its role in oncogenesis aids in developing targeted therapies for cancers associated with WT1 mutations.
  • Developmental Biology: Investigating its function provides insights into kidney development and disorders related to WT1 dysregulation.
  • Gene Therapy: Potential therapeutic approaches may involve manipulating WT1 expression or function to treat related diseases.
Immunogenic & Antigenic Profiling of WT1 (337-347)

HLA-DP5-Restricted CD4+ T-Cell Epitope Recognition Dynamics

The WT1₃₃₇₋₃₄₇ peptide (sequence: KRYFKLSHLQMHSR) functions as a potent HLA-DP5 (DPB1*05:01)-restricted CD4+ T-cell epitope. This peptide is naturally processed and presented by antigen-presenting cells, enabling CD4+ T cells to recognize WT1-expressing leukemia cells directly. Upon engagement, these T cells exhibit Th1-polarized cytokine profiles (IFN-γ, TNF-α) and demonstrate cytotoxic activity via granzyme B/perforin release, leading to lysis of WT1⁺ malignant cells [4] [6].

In acute myeloid leukemia (AML) patients, WT1₃₃₇₋₃₄₇-specific CD4+ T cells enhance antitumor immunity through dual mechanisms:

  • Direct cytotoxicity: Lysing HLA-DP5⁺ leukemia cells independently of CD8⁺ T cells.
  • Helper function: Promoting the induction and expansion of WT1-specific CD8⁺ cytotoxic T lymphocytes (CTLs) against co-administered CTL epitopes (e.g., WT1₂₃₅) [4].

Table 1: Functional Properties of WT1₃₃₇₋₃₄₇-Specific CD4⁺ T Cells

Functional AttributeResponseMechanism
Cytokine SecretionIFN-γ, TNF-α (Th1-dominated)Immune activation, macrophage recruitment
Direct CytotoxicityLysis of HLA-DP5⁺/WT1⁺ leukemia cellsGranzyme B/perforin release
Helper FunctionEnhanced WT1-specific CD8⁺ T-cell inductionAPC licensing, IL-2 secretion

Disease stage significantly impacts epitope recognition: Early-stage cancer patients exhibit Th1-polarized responses, while advanced disease correlates with Th2-skewed immunity (IL-5, IL-10), suggesting tumor-induced immunosuppression dampens antitumor efficacy [2].

Comparative Immunogenicity of WT1-Derived Peptides: 337-347 vs. 126-134/235-243

WT1-derived epitopes vary in immunogenic strength, population coverage, and clinical applicability:

  • WT1₃₃₇₋₃₄₇ (HLA-DP5):
  • CD4⁺ orientation: Elicits helper T-cell responses critical for sustaining CTL activity and antibody class-switching.
  • Broad HLA binding: Binds multiple HLA-DR/DQ alleles (e.g., DRB1*0405), enabling coverage in >60% of Japanese and ~40% of Caucasian populations [1] [6].
  • Clinical impact: Adoptive transfer of TCR-engineered CD4⁺ T cells targeting this epitope enhances graft-versus-leukemia effects in AML [4].

  • WT1₁₂₆₋₁₃₄ (HLA-A02:01) & WT1₂₃₅₋₂₄₃ (HLA-A24:02):

  • CD8⁺ orientation: Activate CTLs for direct tumor lysis.
  • Anchor-optimized variants: WT1-A1 (R→Y substitution at position 2 of WT1₁₂₆) increases HLA-A*02:01 binding affinity by >100-fold, enhancing CTL responses [6].
  • Clinical response: Peptide vaccination trials show molecular remission in 50–60% of AML patients with detectable WT1-specific CD8⁺ T cells [6].

Table 2: Comparative Immunogenicity of Major WT1 Epitopes

EpitopeHLA RestrictionT-cell PopulationKey StrengthsClinical Response Rate
WT1₃₃₇₋₃₄₇DPB1*05:01CD4⁺Helper function, broad HLA-II bindingNot quantified*
WT1₁₂₆₋₁₃₄A*02:01CD8⁺High-affinity analogues (WT1-A1), strong CTL priming60% (AML vaccination)
WT1₂₃₅₋₂₄₃A*24:02CD8⁺Prevalent in Asian populations, clinical remission50–70% (AML vaccination)

CD4⁺ responses correlate with sustained remission in TCR repertoire studies [8].

WT1₃₃₇₋₃₄₇ synergizes with CTL-directed epitopes: Co-stimulation with WT1₂₃₅ and WT1₃₃₇ peptides in vitro enhances WT1-specific CTL induction by 3–5 fold compared to CTL epitopes alone [4] [6].

Role of Flanking Residues in Epitope Stability and MHC-II Binding Affinity

The N-/C-terminal flanking residues (PFRs) of WT1₃₃₇₋₃₄₇ critically stabilize its interaction with HLA-DP5. Computational modeling (SMM-align algorithm) confirms that PFRs:

  • Anchor core placement: Favor binding registers with ≥2 N-terminal flanking residues (e.g., KR-YFKLSHLQMHSR), positioning hydrophobic anchors (e.g., , L⁶, L⁹) into HLA-DP5 pockets [3] [7] [10].
  • Enhance binding affinity: Adding 1–2 flanking residues increases peptide-MHC-II stability by 10–100 fold compared to minimal 9-mer cores.
  • Reduce register ambiguity: Minimize alternative binding registers that decrease immunogenicity [7] [10].

Table 3: Impact of Flanking Residues on WT1₃₃₇₋₃₄₇-HLA-DP5 Binding

Peptide SequenceCore PositionPredicted IC₅₀ (nM)*Immunogenicity
YFKLSHLQM (9-mer core)339–347850Low
RYFKLSHLQMH (11-mer)338–34892Moderate
KRYFKLSHLQMHSR (15-mer)337–34914High

*Predicted using SMM-align method [7] [10].

In vaccine design, embedding WT1₃₃₇₋₃₄₇ within extended 15–18-mer sequences preserves flanking residues, enabling natural processing and enhancing dendritic cell presentation. This strategy overcomes limitations of truncated peptides, which often exhibit poor MHC-II binding and Th cell activation [6] [10].

Properties

Product Name

Wilms tumor protein (337-347)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.